![molecular formula C9H9BrN2O B2958012 8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 1369494-61-0](/img/structure/B2958012.png)
8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, also known as 8-bromo-3-methyl-3,4-dihydroquinazolin-2-one, is a heterocyclic compound that has been studied for its potential use in various scientific applications. The compound is a member of the quinazolinone family and is composed of a seven-membered ring structure with a bromine atom and a methyl group attached. 8-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one has been studied for its use in organic synthesis, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazolinones have been studied for their potential in cancer treatment due to their ability to inhibit various cancer cell lines. They may work by interfering with cell signaling pathways or by inducing apoptosis in cancer cells .
Antimicrobial and Antifungal Activity
These compounds have shown effectiveness against a range of microbial and fungal pathogens, suggesting their use in treating infections .
Antiviral Activity
Quinazolinones may have applications in combating viral infections, including those caused by HIV, due to their ability to inhibit viral replication .
Anti-inflammatory and Analgesic Effects
Due to their anti-inflammatory properties, quinazolinones could be used in the treatment of inflammatory diseases and as pain relievers .
Cardiovascular Applications
Some quinazolinones have shown hypotensive effects, making them candidates for treating hypertension and other cardiovascular conditions .
Neurological Applications
The anticonvulsant properties of quinazolinones suggest their use in treating epilepsy and other seizure disorders .
Propiedades
IUPAC Name |
8-bromo-3-methyl-1,4-dihydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-6-3-2-4-7(10)8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTIAZLXWKZPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C(=CC=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.